molecular formula C14H22N2O2S B11813623 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline

Cat. No.: B11813623
M. Wt: 282.40 g/mol
InChI Key: RLITWRPGQRHCME-UHFFFAOYSA-N
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Description

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is an organic compound with the molecular formula C13H20N2O2S. It is a derivative of aniline, featuring a piperidine ring substituted with methyl groups and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline
  • 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)ethyl)aniline
  • 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)propyl)aniline

Uniqueness

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the piperidine ring enhances its reactivity and potential as a pharmacological agent compared to other similar compounds .

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

3-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]aniline

InChI

InChI=1S/C14H22N2O2S/c1-11-6-12(2)9-16(8-11)19(17,18)10-13-4-3-5-14(15)7-13/h3-5,7,11-12H,6,8-10,15H2,1-2H3

InChI Key

RLITWRPGQRHCME-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)N)C

Origin of Product

United States

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